

Spectroscopic Analysis of 3-(Methoxydimethylsilyl)propyl Acrylate: A Technical Overview

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Compound of Interest

Compound Name: 3-(Methoxydimethylsilyl)propyl
acrylate

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Disclaimer: Spectroscopic data for **3-(Methoxydimethylsilyl)propyl acrylate** is not readily available in public scientific databases. This guide presents data for the closely related and extensively studied compound, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA).

Researchers should use this information as a reference, anticipating slight variations in chemical shifts and vibrational frequencies for **3-(Methoxydimethylsilyl)propyl acrylate** due to the differences in the silyl and acrylate moieties (methoxydimethylsilyl vs. trimethoxysilyl and acrylate vs. methacrylate).

This technical guide provides a comprehensive overview of the spectroscopic properties of silane coupling agents, focusing on the available data for 3-(Trimethoxysilyl)propyl methacrylate as a proxy for **3-(Methoxydimethylsilyl)propyl acrylate**. The information is intended for researchers, scientists, and professionals in drug development and material science.

Introduction

3-(Methoxydimethylsilyl)propyl acrylate is a bifunctional organosilane featuring a reactive acrylate group and a hydrolyzable methoxydimethylsilyl group. This structure allows it to act as a molecular bridge between organic polymers and inorganic substrates, making it a valuable component in the synthesis of hybrid materials, coatings, and adhesives. Spectroscopic analysis is crucial for confirming the structure and purity of such compounds.

Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data for the analogous compound, 3-(Trimethoxysilyl)propyl methacrylate.

¹H NMR Data of 3-(Trimethoxysilyl)propyl Methacrylate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.10	s	1H	=CH ₂ (cis to C=O)
5.54	s	1H	=CH ₂ (trans to C=O)
4.10	t	2H	-O-CH ₂ -
3.58	s	9H	-Si-(OCH ₃) ₃
1.95	s	3H	-C(CH ₃)=
1.80	m	2H	-CH ₂ -CH ₂ -Si-
0.70	t	2H	-CH ₂ -Si-

¹³C NMR Data of 3-(Trimethoxysilyl)propyl Methacrylate

Chemical Shift (ppm)	Assignment
167.4	C=O
136.6	=C(CH ₃)-
125.0	=CH ₂
66.8	-O-CH ₂ -
50.5	-Si-(OCH ₃) ₃
22.5	-CH ₂ -CH ₂ -Si-
18.3	-C(CH ₃)=
8.6	-CH ₂ -Si-

FTIR Data of 3-(Trimethoxysilyl)propyl Methacrylate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2945	Strong	C-H stretch (asymmetric)
2840	Medium	C-H stretch (symmetric)
1720	Strong	C=O stretch (ester)
1638	Medium	C=C stretch (alkene)
1455	Medium	C-H bend (CH ₂)
1322	Medium	C-H bend (CH ₃)
1165	Strong	Si-O-C stretch
1080	Strong	Si-O-C stretch
945	Medium	=C-H bend (out of plane)
815	Medium	Si-C stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and FTIR spectra. The specific parameters may need to be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **¹H NMR Acquisition:**

- Acquire the spectrum at room temperature.
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans is typically required due to the lower natural abundance of ¹³C.
 - Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

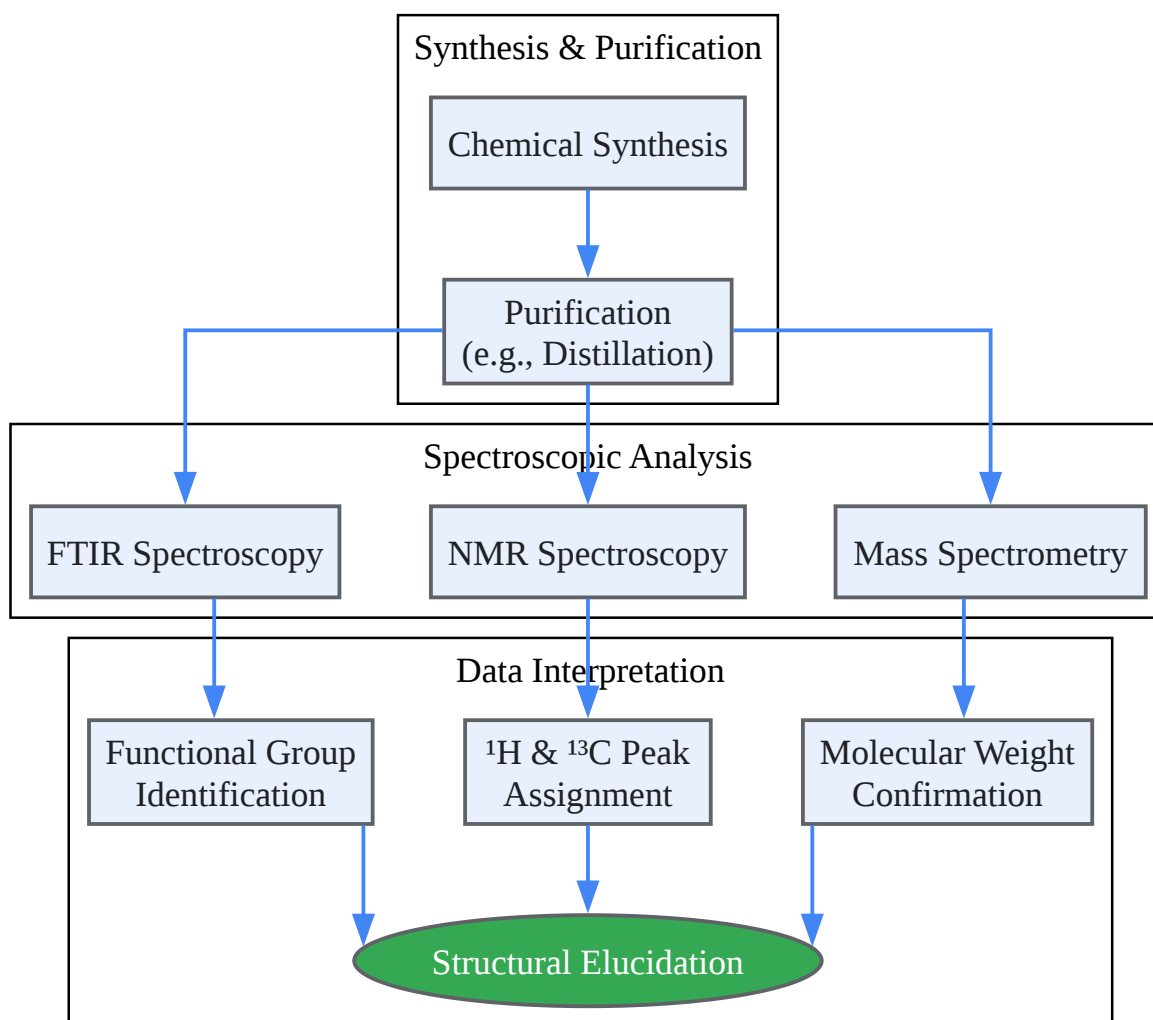
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: The spectrum can be acquired using a neat liquid film. Place a drop of the liquid sample between two KBr or NaCl plates.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean KBr/NaCl plates.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

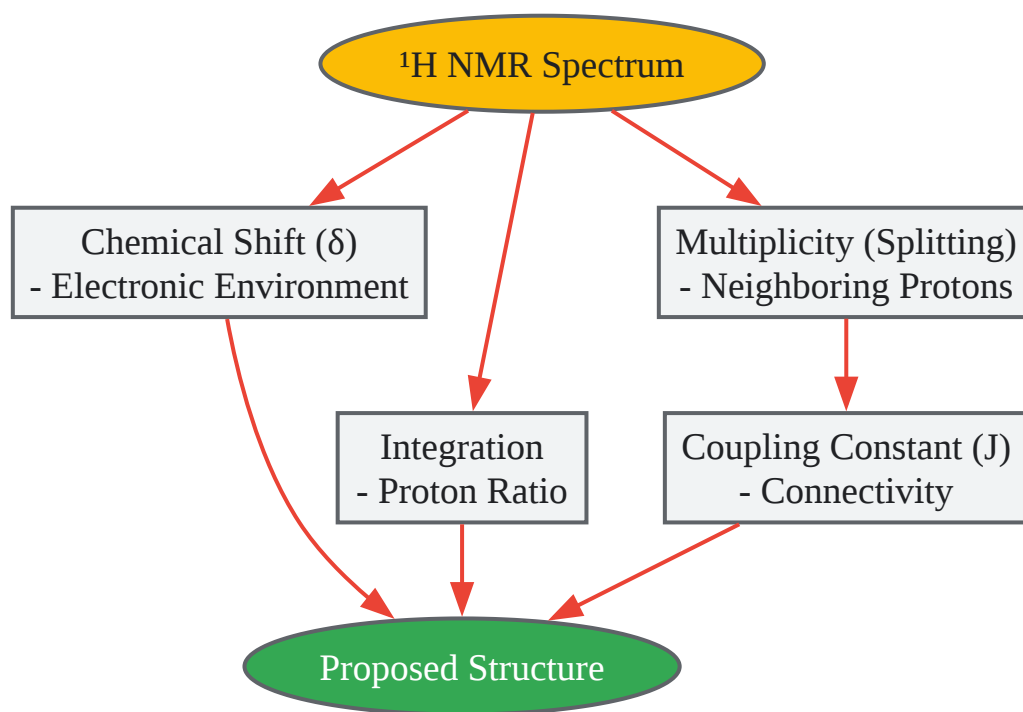
Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.



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Caption: Logical Flow for ^1H NMR Spectral Interpretation.

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